

7,N,N-Tri¹ethyltryptamine: A Technical Guide to Receptor Binding Affinity

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Compound of Interest

Compound Name: *N,N-dimethyl-1-(7-methyl-1*H*-indol-3-yl)methanamine*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

7,N,N-Tri¹ethyltryptamine (7,N,N-TMT), also known as 7-methyl-N,N-dimethyltryptamine (7-Me-DMT), is a tryptamine derivative with known psychoactive properties. This technical guide provides a comprehensive overview of its receptor binding affinity, focusing on quantitative data, detailed experimental protocols, and the relevant signaling pathways. The information presented is intended to serve as a core resource for researchers and professionals engaged in the study of serotonergic compounds and their therapeutic potential.

Introduction

7,N,N-Tri¹ethyltryptamine is a structural analog of N,N-dimethyltryptamine (DMT), a well-characterized serotonergic psychedelic. The addition of a methyl group at the 7-position of the indole ring modifies its pharmacological profile. Early research has established that 7,N,N-TMT is an agonist at 5-HT₂ receptors and exhibits a distinct pattern of interaction with monoamine transporters.^[1] This document collates the available *in vitro* data to provide a clear picture of its molecular interactions.

Quantitative Receptor and Transporter Affinity Data

The following tables summarize the known quantitative data for the binding and functional affinity of 7,N,N-trimethyltryptamine at various receptors and transporters.

Table 1: Monoamine Transporter Inhibition

Transporter	IC50 (μM)
Serotonin (SERT)	0.4
Norepinephrine (NET)	180
Dopamine (DAT)	61
Data from Glennon et al. (1978)[2]	

Table 2: Serotonin Receptor Functional Affinity

Assay	Compound	pA2
Rat Fundus Serotonin Receptor Assay	7-Me-DMT	Higher than DMT
Rat Fundus Serotonin Receptor Assay	5-OMe-7-Me-DMT	Higher than DMT
Rat Fundus Serotonin Receptor Assay	5,7-(OMe)2-DMT	Lower than DMT
Data from Glennon et al. (1980)[3]		

Note: A higher pA2 value indicates a higher antagonist potency. While 7,N,N-TMT is considered a 5-HT2 agonist, the pA2 value was determined in a functional assay measuring the antagonism of serotonin-induced contractions. This suggests a complex interaction at the receptor level.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporter Affinity

This protocol is a generalized representation based on the methods described by Glennon et al. (1978).[\[2\]](#)

Objective: To determine the *in vitro* potency of 7,N,N-trimethyltryptamine to inhibit the uptake of radiolabeled serotonin, norepinephrine, and dopamine into rat forebrain synaptosomes.

Materials:

- Rat forebrain tissue
- [³H]Serotonin
- [³H]Norepinephrine
- [³H]Dopamine
- 7,N,N-trimethyltryptamine (test compound)
- Scintillation counter
- Glass fiber filters
- Homogenization buffer (e.g., 0.32 M sucrose)
- Incubation buffer (e.g., Krebs-Henseleit buffer)

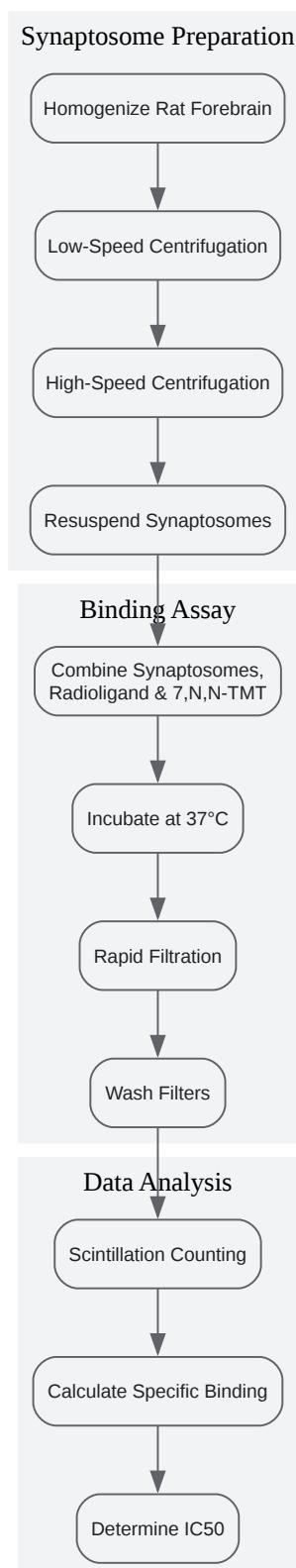
Procedure:

- **Synaptosome Preparation:** Homogenize fresh rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove large debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in fresh buffer.
- **Incubation:** In test tubes, combine the synaptosomal preparation, a known concentration of the radiolabeled monoamine, and varying concentrations of 7,N,N-trimethyltryptamine.

Include control tubes with no test compound (total uptake) and tubes with a high concentration of a known potent uptake inhibitor (non-specific uptake).

- **Uptake Reaction:** Initiate the uptake by incubating the tubes at 37°C for a short period (e.g., 5 minutes).
- **Termination and Filtration:** Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the synaptosomes (containing the internalized radiolabel) from the incubation medium.
- **Quantification:** Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value, the concentration of 7,N,N-trimethyltryptamine that inhibits 50% of the specific radiolabeled monoamine uptake, by non-linear regression analysis of the concentration-response curve.

Workflow Diagram:

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Caption: Workflow for Radioligand Binding Assay.

Rat Fundus Serotonin Receptor Assay

This protocol is a generalized representation based on the methods described by Glennon et al. (1980).^[3]

Objective: To determine the functional antagonist activity (pA₂ value) of 7,N,N-trimethyltryptamine against serotonin-induced contractions in an isolated rat stomach fundus preparation.

Materials:

- Rat stomach fundus tissue
- Serotonin (agonist)
- 7,N,N-trimethyltryptamine (test compound)
- Organ bath with aeration
- Isotonic transducer and recording system (kymograph or digital equivalent)
- Physiological salt solution (e.g., Krebs solution)

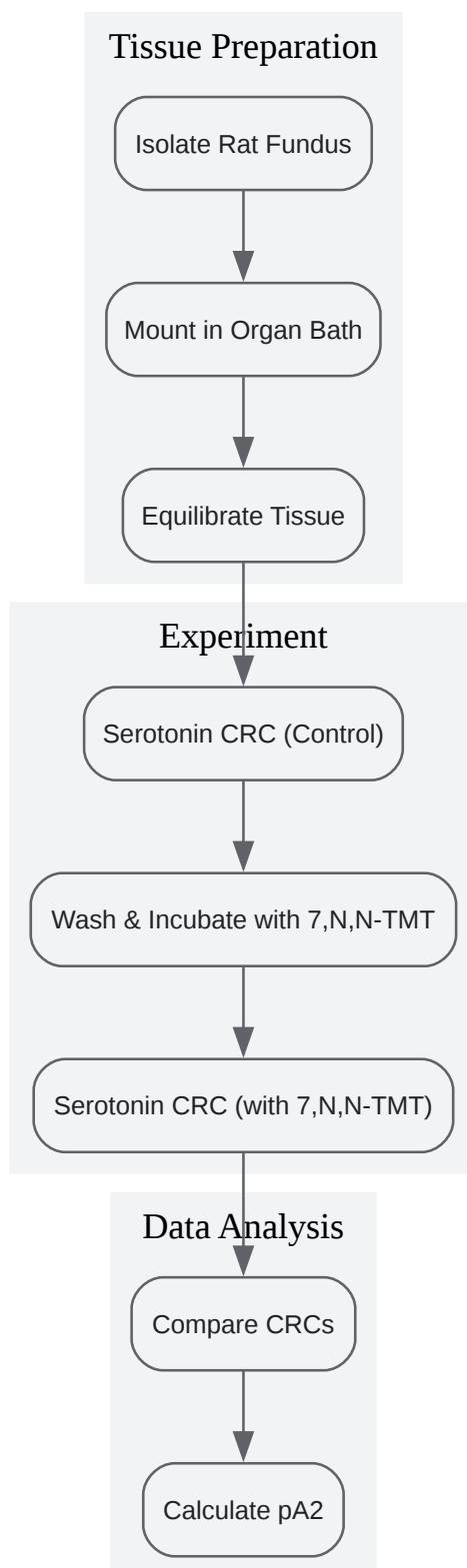
Procedure:

- **Tissue Preparation:** Isolate the stomach from a euthanized rat and prepare a strip of the fundus muscle.
- **Tissue Mounting:** Mount the tissue strip in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂). Attach one end of the tissue to a fixed point and the other to an isotonic transducer to record muscle contractions.
- **Equilibration:** Allow the tissue to equilibrate under a slight tension until a stable baseline is achieved.
- **Cumulative Concentration-Response Curve for Serotonin:** Add increasing concentrations of serotonin to the organ bath in a cumulative manner and record the resulting contractions

until a maximal response is achieved.

- Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of 7,N,N-trimethyltryptamine to the bath and incubate for a set period.
- Second Serotonin Curve: In the continued presence of 7,N,N-trimethyltryptamine, repeat the cumulative concentration-response curve for serotonin.
- Data Analysis: Compare the serotonin concentration-response curves in the absence and presence of 7,N,N-trimethyltryptamine. A rightward shift in the curve in the presence of the antagonist is indicative of competitive antagonism. The pA₂ value is calculated from the Schild equation, which quantifies the affinity of the antagonist.

Workflow Diagram:

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Caption: Workflow for Rat Fundus Assay.

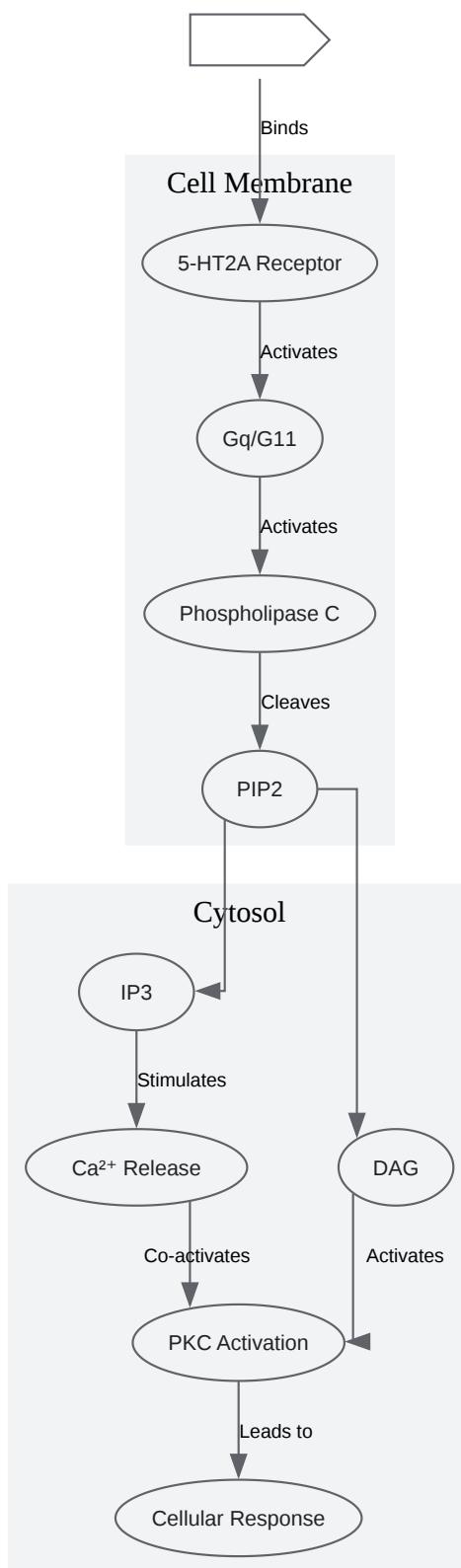
Signaling Pathways

7,N,N-Triethyltryptamine is known to be an agonist at 5-HT2 receptors.^[1] The 5-HT2A receptor, a primary target for many psychedelic tryptamines, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.

5-HT2A Receptor Signaling Cascade:

- Ligand Binding: 7,N,N-triethyltryptamine binds to the extracellular domain of the 5-HT2A receptor.
- G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/G11 protein. The G α q subunit exchanges GDP for GTP and dissociates from the G β γ dimer.
- Phospholipase C Activation: The activated G α q subunit stimulates the enzyme phospholipase C (PLC).
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).
- Downstream Effects:
 - IP3 binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca $^{2+}$).
 - DAG remains in the cell membrane and, along with the increased intracellular Ca $^{2+}$, activates protein kinase C (PKC).
- Cellular Response: The activation of PKC and the increase in intracellular calcium lead to a cascade of downstream cellular responses, including the modulation of neuronal excitability and gene expression, which are thought to underlie the psychoactive effects of 5-HT2A agonists.

Signaling Pathway Diagram:

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Caption: 5-HT2A Receptor Signaling Pathway.

Conclusion

The available data indicate that 7,N,N-trimethyltryptamine is a potent inhibitor of the serotonin transporter and acts as a 5-HT2 receptor agonist. Its pharmacological profile, characterized by a preference for serotonin systems, warrants further investigation to fully elucidate its receptor subtype selectivity and functional activity. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for future research into this and related tryptamine derivatives. More detailed studies employing modern radioligand binding assays with a broader panel of receptor subtypes are needed to build a more complete understanding of 7,N,N-TMT's mechanism of action.

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References

- 1. 7,N,N-TMT - Wikipedia [en.wikipedia.org]
- 2. 7,N,N-Trimethyltryptamine: a selective inhibitor of synaptosomal serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on several 7-substituted N,N-dimethyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
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